Pentadec-7-ene
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Overview
Description
7-Pentadecene is an organic compound with the molecular formula C15H30 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of a larger group of hydrocarbons known as alkenes, which are unsaturated hydrocarbons containing at least one carbon-carbon double bond. The double bond in 7-Pentadecene is located at the seventh carbon atom in the chain, giving it its name.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Pentadecene can be synthesized through various methods, including the dehydration of alcohols and dehydrohalogenation of alkyl halides . One common method involves the dehydration of 7-pentadecanol using a strong acid like sulfuric acid as a catalyst. The reaction typically occurs under elevated temperatures to facilitate the removal of water and formation of the double bond.
Industrial Production Methods
In an industrial setting, 7-Pentadecene can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like 7-Pentadecene. Catalysts such as zeolites are often used to enhance the efficiency of this process.
Chemical Reactions Analysis
Types of Reactions
7-Pentadecene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the compound, resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen to the compound, converting the double bond into a single bond and forming alkanes.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr).
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Scientific Research Applications
7-Pentadecene has various applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of other organic compounds.
Biology: It is studied for its role in biological systems, particularly in the context of pheromones and signaling molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Pentadecene involves its interaction with various molecular targets and pathways. In biological systems, it can act as a signaling molecule, interacting with receptors on the surface of cells. This interaction can trigger a cascade of biochemical reactions, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
Pentadecane: A saturated hydrocarbon with the formula C15H32. Unlike 7-Pentadecene, it does not contain a double bond.
1-Pentadecene: An alkene with the double bond located at the first carbon atom.
2-Pentadecene: An alkene with the double bond located at the second carbon atom.
Uniqueness
7-Pentadecene is unique due to the position of its double bond, which can influence its chemical reactivity and physical properties. This positional isomerism can result in different applications and interactions compared to other similar compounds.
Properties
IUPAC Name |
pentadec-7-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h13,15H,3-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFYKYSBFXNVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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